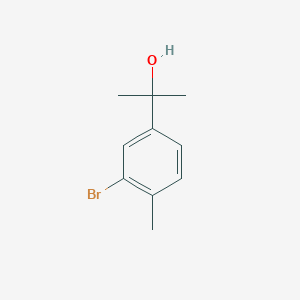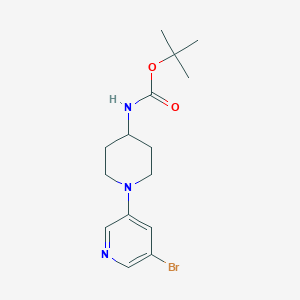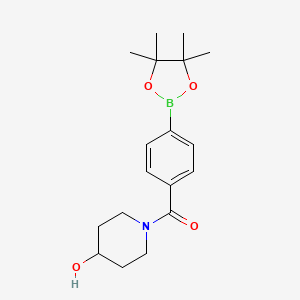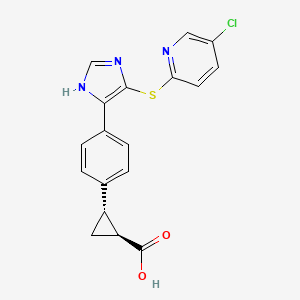
Ethyl 4-butyrylbenzoate
Vue d'ensemble
Description
Ethyl 4-butyrylbenzoate is a chemical compound with the molecular formula C13H18O2 . It is used in scientific research and has diverse applications due to its unique properties. This compound finds utility in various fields, including pharmaceuticals and organic synthesis.
Synthesis Analysis
The synthesis of Ethyl 4-butyrylbenzoate has been reported in several studies . The general method for synthesis involves three steps: alkylation, esterification, and alkylation . The synthesis process is selected based on high total yields, mild conditions, and simple operation .
Molecular Structure Analysis
The molecular structure of Ethyl 4-butyrylbenzoate has been analyzed in several studies . The compound has a molecular weight of 206.2808 . The structure of the compound is determined using various spectroscopic techniques and quantum chemical calculations .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-butyrylbenzoate have been analyzed in several studies . The compound has a molecular weight of 206.28 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, etc. have been computed .
Applications De Recherche Scientifique
Synthetic Applications
Ethyl 4-butyrylbenzoate is a versatile compound in organic synthesis. A study by Honey et al. (2012) highlights the use of a similar compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These heterocycles have significant applications in developing pharmaceuticals and agrochemicals due to their unique properties. The synthesis involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the compound's utility in constructing complex molecular architectures (Honey et al., 2012).
Environmental Impact and Biodegradation
The environmental behavior and biodegradation of compounds related to Ethyl 4-butyrylbenzoate, such as Ethyl-4-aminobenzoate (a UV filter in sunscreens), have been studied to understand their fate in natural waters. A study by Li et al. (2017) investigated the occurrence, transformation products, and photocatalytic degradation of Ethyl-4-aminobenzoate in aquatic environments. Despite its widespread use, the compound was not detected in environmental water samples, suggesting efficient degradation pathways, possibly including photodegradation and biodegradation. The study provides insights into the environmental fate of similar esters of para-hydroxybenzoic acid, highlighting their potential for degradation and low environmental persistence (Li et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-butanoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAYWIWQERYKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-butyrylbenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)


![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1403191.png)
![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)


![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)

![1-Pyrrolidinecarboxylic acid, 2-[[(3-carboxypropyl)amino]carbonyl]-, 1-(phenylmethyl) ester, (2S)-](/img/structure/B1403202.png)
